molecular formula C26H31Cl2N5O3 B1682230 Terconazole CAS No. 67915-31-5

Terconazole

Cat. No.: B1682230
CAS No.: 67915-31-5
M. Wt: 532.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-OZXSUGGESA-N
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Mechanism of Action

Target of Action

Terconazole, an antifungal drug, primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound exerts its antifungal activity by inhibiting the activity of cytochrome P450 14-alpha-demethylase . This inhibition leads to the accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The disruption of ergosterol synthesis affects the normal fungal cell membrane permeability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which alters the cell membrane’s structure and function, thereby inhibiting fungal growth .

Pharmacokinetics

Following intravaginal administration, about 5–16% of this compound is absorbed into the systemic circulation . The amount of drug absorbed is proportional to the dose, regardless of the dosage form . Absorption is similar in women with or without vulvovaginal candidiasis .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the structure and function of the fungal cell membrane, this compound leads to a decrease or inhibition of fungal growth . This antifungal activity makes this compound effective in treating vulvovaginal candidiasis .

Action Environment

The environment in which this compound is applied can influence its action and efficacy. It’s also worth noting that this compound may cause birth defects if used in the first trimester .

Biochemical Analysis

Biochemical Properties

Terconazole interacts with the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This interaction inhibits the conversion of lanosterol to ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts the structure and many functions of the fungal membrane, leading to the inhibition of fungal growth .

Cellular Effects

This compound exerts its effects on yeast cells by disrupting normal fungal cell membrane permeability . It inhibits the biosynthesis of fats in a yeast cell, which eventually leads to the depletion of membrane fluidity and activity of membrane-bound enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cytochrome P450 14-alpha-demethylase in susceptible fungi . This leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .

Temporal Effects in Laboratory Settings

This compound has shown to be effective in both short-term and long-term periods. In a double-blind study, this compound showed a 75% mycological cure over a short-term period (7–14 days) and 100% mycological cure over a long-term period (28–34 days)

Metabolic Pathways

This compound’s metabolic pathway involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is part of the ergosterol synthesis pathway in fungi. By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not explicitly stated in the available literature. It is known that this compound is highly protein-bound (94.9%), suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the site of ergosterol synthesis in the fungal cell, which is the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: Terconazole is synthesized through a multi-step process involving the formation of a triazole ring. The synthesis typically starts with the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form the triazole derivative. This intermediate is then reacted with 1,3-dioxolane-4-methanol under acidic conditions to form the final product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Terconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different antifungal properties .

Scientific Research Applications

Terconazole has a wide range of scientific research applications:

Comparison with Similar Compounds

    Miconazole: Another triazole antifungal used to treat similar infections.

    Clotrimazole: An imidazole derivative with a similar mechanism of action.

    Fluconazole: A triazole antifungal with a broader spectrum of activity.

Comparison:

This compound stands out due to its high efficacy and safety profile in treating vulvovaginal candidiasis, making it a valuable antifungal agent in both clinical and research settings.

Properties

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045498
Record name Terconazole
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Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terconazole
Source Human Metabolome Database (HMDB)
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Solubility

1.16e-02 g/L
Record name Terconazole
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Mechanism of Action

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth.
Record name Terconazole
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CAS No.

67915-31-5
Record name Terconazole
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Melting Point

126.3 °C
Record name Terconazole
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Record name Terconazole
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URL http://www.hmdb.ca/metabolites/HMDB0014396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Terconazole?

A1: this compound exerts its antifungal activity by selectively inhibiting the fungal cytochrome P-450 enzyme, specifically the 14α-demethylase. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.

Q2: How does the inhibition of 14α-demethylase affect fungal cells?

A2: By inhibiting 14α-demethylase, this compound disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. [, ] This depletion compromises the structural integrity and permeability of the membrane, ultimately resulting in fungal cell death. [, ]

Q3: Does this compound affect human cells in the same way it affects fungal cells?

A3: this compound exhibits a high degree of selectivity for fungal cytochrome P-450 compared to mammalian cytochrome P-450. [] This selectivity is attributed to its stronger and more sustained binding to the fungal enzyme. [] Consequently, this compound is significantly less toxic to human cells compared to fungal cells.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H31Cl2N5O3, and its molecular weight is 532.47 g/mol. []

Q5: What is the λmax of this compound?

A5: The λmax of this compound, as determined through spectrophotometric analysis, is 286 nm. []

Q6: What formulation strategies have been explored to improve the delivery and stability of this compound?

A7: Several approaches have been investigated, including: * Hydrotropic Solubilization: Using agents like urea to enhance the aqueous solubility of this compound. [] * Proniosomal Gels: Incorporating this compound into proniosomal gels for sustained topical delivery and enhanced antifungal activity. [, ] * PLGA-Modified Silica Microparticles: Encapsulating this compound in these microparticles for improved ocular bioavailability. [] * Cyclodextrin Stabilized Silica/Chitosan Nanoparticles: Utilizing these nanoparticles for enhanced ocular delivery and bioavailability of this compound. [] * Lecithin Microemulsion Lipogels: Formulating this compound into these lipogels to enhance skin penetration and target skin mycosis. []

Q7: What is known about the absorption of this compound following vaginal administration?

A8: Studies indicate that this compound is minimally absorbed into the systemic circulation following vaginal administration in the form of creams and suppositories. []

Q8: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A9:
In vitro studies: These have focused on determining the minimum inhibitory concentrations (MICs) of this compound against various Candida species, including both fluconazole-susceptible and fluconazole-resistant strains. [, , ]* In vivo studies:* Animal models, primarily using rats, have been employed to evaluate the efficacy of this compound in treating vaginal candidiasis. [] Additionally, rabbit models have been used to assess the ocular toxicity and bioavailability of this compound formulations. [, , ]

Q9: How does the efficacy of this compound compare to other antifungal agents?

A10: Clinical trials have consistently demonstrated that this compound is highly effective in treating vulvovaginal candidiasis (VVC). [, , , , , , , , , , , , , ] Comparative studies have shown that this compound exhibits comparable or superior efficacy to other commonly used antifungal agents such as: * Clotrimazole [, , , , , ] * Miconazole Nitrate [, , , , , ] * Fluconazole [, ] * Isoconazole [] * Tioconazole []

Q10: Is there evidence of resistance to this compound among Candida species?

A11: While this compound demonstrates potent activity against a broad spectrum of Candida species, there is evidence of reduced antifungal susceptibility, particularly at lower pH levels. [] This reduced susceptibility has been observed in both Candida albicans and Candida glabrata, with a more pronounced effect on C. glabrata. [] Notably, all C. glabrata isolates exhibited a MIC of 1 or less for this compound at pH 7, whereas a significant proportion displayed high resistance (MIC > 64) at pH 4. []

Q11: What analytical methods are commonly employed for the characterization and quantification of this compound?

A12: Several analytical techniques have been utilized for the analysis of this compound: * Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method, particularly when coupled with hydrotropic solubilization techniques, provides a simple and efficient approach for quantifying this compound in bulk form. [] * High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for separating and quantifying this compound in various matrices. [] * Ultra High-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (MS), enables the rapid and accurate quantification of this compound and its degradation products. [] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC, in conjunction with mass spectrometry (MS), provides a rapid and cost-effective technique for identifying and quantifying this compound in biological matrices. []

Q12: What is the general safety profile of this compound?

A13: this compound is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , , , , , , ] The most common side effects reported are typically mild and transient, primarily involving local reactions such as: * Burning [, , ] * Itching [, ]

Q13: Have any serious adverse events been associated with this compound use?

A13: Although rare, there have been isolated case reports of more severe adverse events, including:

  • Systemic Reactions: One case report documented chills, fatigue, chest distress, and abnormal increases in white blood cell count, neutrophil count, C-reactive protein, and procalcitonin levels following this compound vaginal suppository use. []
  • Fever and Leukocytosis: Another case report described a patient who developed fever, shaking chills, and leukocytosis after using a this compound vaginal suppository. []

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